

Sulfo-Cy3.5 (Tetrasulfonated): Spectral Architecture & Bioconjugation Guide

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Compound of Interest

Compound Name: Cy3.5 di(sulfonate)

Cat. No.: B12949600

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Executive Summary

The tetrasulfonated variant of Cyanine 3.5 (Sulfo-Cy3.5) represents a critical evolution in fluorophore engineering. Unlike its hydrophobic parent (Cy3.5) or di-sulfonated analogs, the tetra-sulfonated architecture introduces four negative charges—typically distributed across the indole rings and polymethine chain linkers. This modification creates a hyper-hydrophilic hydration shell that sterically and electrostatically inhibits

stacking (H-aggregation).

For researchers, this translates to a specific operational advantage: High Degree of Labeling (DOL) without self-quenching. This guide details the photophysics, conjugation mechanics, and quality control protocols required to deploy Sulfo-Cy3.5 in high-sensitivity fluorescence assays.

Molecular Architecture & Solvation Physics

The "Tetra SO₃" designation is the defining feature of this fluorophore. Standard cyanines are planar and hydrophobic, driving them to stack in aqueous buffers. This stacking forms H-

dimers, which are non-fluorescent (dark) states that absorb light but dissipate energy thermally rather than radiatively.

- Standard Cy3.5: Hydrophobic.[1] Aggregates at DOL > 2. Requires organic co-solvents (DMSO/DMF) for labeling.[2]

- Sulfo-Cy3.5 (Tetrasulfonated): Four

groups provide massive electrostatic repulsion.

- Solubility:

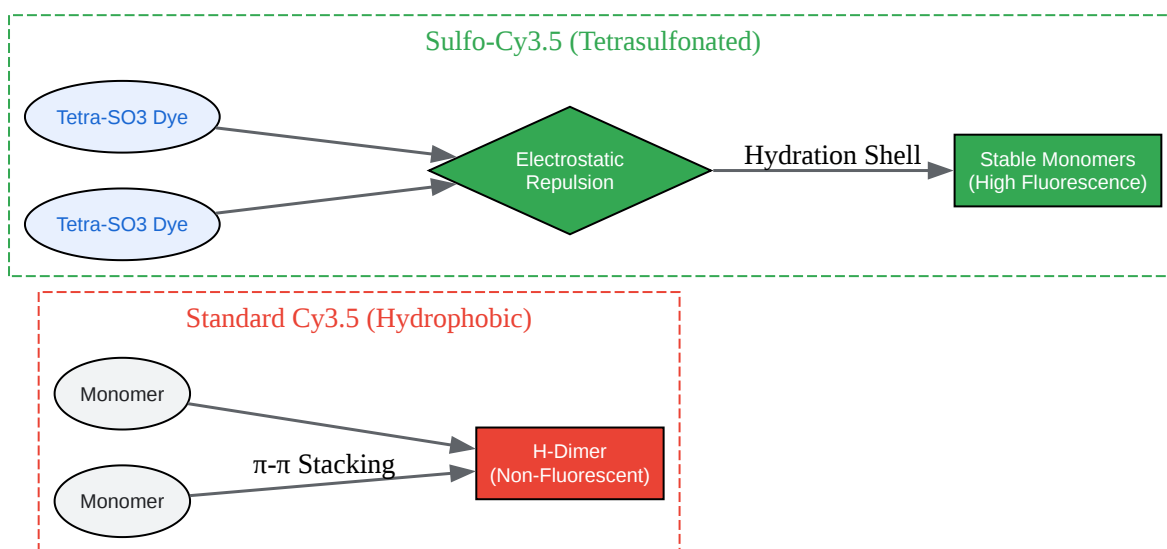
mM in water (no organic co-solvent needed).

- Quantum Yield Retention: Maintains

even when multiple dyes are conjugated to a single antibody (DOL 4–6).

Diagram 1: The "Tetra-Effect" – Aggregation Kinetics

This diagram illustrates how tetrasulfonation blocks the thermodynamically favorable stacking interaction seen in standard cyanines.



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Figure 1: Mechanism of fluorescence preservation. The four sulfonate groups create a charge barrier that prevents the formation of dark H-dimers.

Spectral Atlas: Quantitative Photophysics

Sulfo-Cy3.5 occupies the "Orange-Red" spectral window, filling the gap between Cy3 (Yellow) and Cy5 (Far-Red). It is often used when a fourth channel is required in multiparameter flow cytometry or microscopy, distinct from the standard FITC/TRITC/Cy5 setup.

Table 1: Physicochemical Properties of Sulfo-Cy3.5 (Tetrasulfonated)

Parameter	Value	Notes
Excitation Max ()	576 – 581 nm	Optimal excitation via 561 nm or 594 nm lasers.
Emission Max ()	596 – 603 nm	Distinct from Cy3 (570 nm) and Cy5 (670 nm).
Extinction Coefficient ()	139,000	Measured at in PBS or water [1][2].
Quantum Yield ()	0.11 – 0.15	Slightly lower than Cy3, but highly stable [1].
Correction Factor ()	0.17	CRITICAL: Use this value for DOL calculations [1].
Stokes Shift	~22 nm	Sufficient for separation of Ex/Em light.
Molecular Weight	~1088.33 Da	Includes K ⁺ counterions (NHS Ester form).[3][4]
Solubility	High (Water/PBS)	No DMSO required for conjugation.

“

Technical Note: The extinction coefficient of 139,000 is specific to the sulfonated form.[4] Do not use the generic Cy3 value (150,000) or Cy3.5 non-sulfo values, as this will lead to erroneous concentration calculations.

Diagram 2: Jablonski Energy State

Visualizing the excitation/emission cycle and potential loss pathways.



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Figure 2: Simplified Jablonski diagram. The Stokes shift (~22nm) allows for effective filtering of excitation light.

Bioconjugation Protocol (NHS Ester Chemistry)

This protocol utilizes Sulfo-Cy3.5 NHS Ester for labeling primary amines (Lysine residues) on antibodies or proteins.

Reagents Required:

- Protein (IgG) in amine-free buffer (PBS, pH 7.4). Avoid Tris or Glycine.
- Sulfo-Cy3.5 NHS Ester (reconstituted in water or anhydrous DMSO).
- Sodium Bicarbonate (1M, pH 8.5).
- Desalting Column (e.g., PD-10 or Zeba Spin).

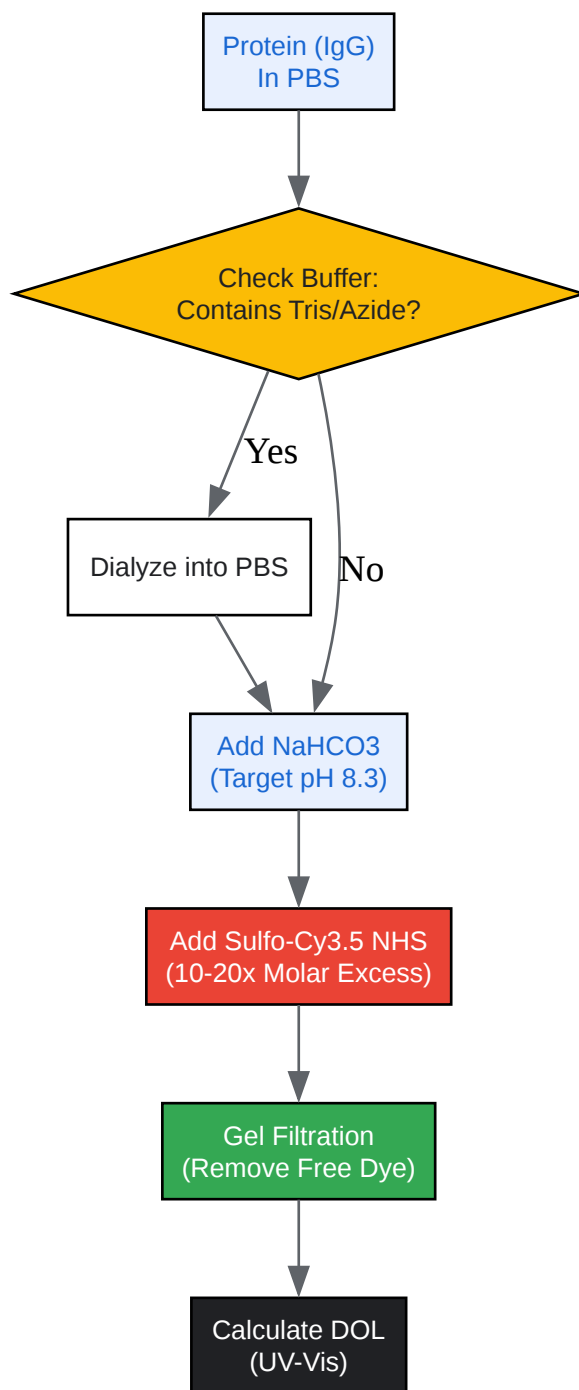
Step-by-Step Workflow

- Buffer Exchange: Ensure protein is in PBS. If in Tris, dialyze extensively.
- pH Adjustment: Add 1/10th volume of 1M Sodium Bicarbonate (pH 8.5) to the protein.^[5] Target pH is 8.3–8.5.
 - Why? NHS esters react with deprotonated amines. At pH 7.4, reactivity is slow; at pH 8.5, it is optimal.

- Dye Addition: Add Sulfo-Cy3.5 NHS ester to the protein at a molar excess of 10x to 20x.
 - Note: Because of the "Tetra SO₃" solubility, you can add the dye directly as an aqueous stock.
- Incubation: Incubate for 1 hour at Room Temperature (RT) in the dark with gentle rotation.
- Quenching (Optional): Add 1/10th volume of 1M Tris (pH 8.0) to stop the reaction.
- Purification: Pass the reaction mixture through a desalting column (Sephadex G-25) equilibrated with PBS to remove free dye.

Diagram 3: Conjugation Logic Flow

A self-validating workflow ensuring purity and reactivity.



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Figure 3: Decision tree for Sulfo-Cy3.5 labeling. The critical control point is the buffer check to prevent NHS hydrolysis or side reactions.

Quality Control: Degree of Labeling (DOL)

To validate the conjugate, you must measure the absorbance at 280 nm () and the dye maximum (nm).

The Formula (Self-Validating System):

Where:

- : Absorbance at 581 nm.[6][7]
- : 0.17 (Correction factor for Sulfo-Cy3.5 contribution at 280 nm).
- : 139,000
- .[4][5][8]
- : ~150,000 Da (for IgG).

Interpretation:

- DOL < 2: Under-labeled. Increase molar excess next time.
- DOL 3–6: Optimal for Sulfo-Cy3.5 (Tetra). High signal, low quenching.
- DOL > 8: Risk of steric hindrance affecting antibody binding, even if fluorescence remains stable.

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